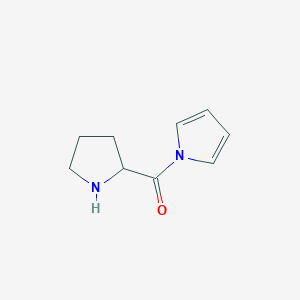

1-(Pyrrolidine-2-carbonyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

pyrrolidin-2-yl(pyrrol-1-yl)methanone |

InChI |

InChI=1S/C9H12N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h1-2,6-8,10H,3-5H2 |

InChI Key |

FXWUAACBTQHDDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(=O)N2C=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological Potential of 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole Scaffolds

This technical guide provides an in-depth analysis of the 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole scaffold. This specific molecular architecture—linking a proline (pyrrolidine-2-carboxylic acid) to a pyrrole ring via an N-acyl bond—represents a unique class of "activated amides" with distinct pharmacological and synthetic utility compared to their reverse isomers (pyrrole-2-carbonyl-pyrrolidines).

Technical Whitepaper for Drug Discovery & Medicinal Chemistry

Executive Summary: The "Twisted Amide" Advantage

The 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole scaffold is not merely a structural hybrid of two nitrogen heterocycles; it is a chemical warhead. Unlike standard amides, the N-acyl pyrrole linkage exhibits "twisted amide" character. The lone pair of the pyrrole nitrogen is delocalized into the aromatic pyrrole ring (forming the aromatic sextet) rather than resonating strongly with the carbonyl oxygen.

Key Consequence: The carbonyl group retains significant ketone-like electrophilicity, and the C–N bond is more labile than in typical peptides. This makes the scaffold a privileged motif for:

-

Covalent Enzyme Inhibition: Acting as an acylating agent for serine/cysteine proteases.

-

Peptidomimetics: Mimicking the cis/trans isomerization of prolyl bonds with altered electronic signatures.

-

Chiral Scaffolding: Leveraging the L-proline stereocenter for stereoselective recognition.

Structural & Mechanistic Basis[1][2]

Chemical Architecture

The core structure consists of a chiral pyrrolidine ring (typically L-proline derived) acylated at the pyrrole nitrogen (N1).

-

Pyrrolidine Moiety (Donor/Recognition): Provides the chiral environment (

carbons) and conformational constraint (pucker). In drug design, this mimics the -

Pyrrole Moiety (Acceptor/Leaving Group): Acts as a planar, electron-rich aromatic system. In the context of the amide bond, it acts as a "pseudo-leaving group" due to the stability of the pyrrolide anion (or the aromatic nature of the neutral pyrrole upon cleavage).

Mechanism of Action: Serine Protease Inhibition

One of the most potent applications of N-acyl pyrroles is in the inhibition of serine proteases (e.g., Prolyl Oligopeptidase, POP). The mechanism involves the nucleophilic attack of the enzyme's active site serine on the activated carbonyl.

Pathway:

-

Binding: The proline moiety fits into the S1 specificity pocket of the protease.

-

Acylation: The active site Serine-OH attacks the carbonyl carbon.

-

Intermediate: A tetrahedral intermediate forms.

-

Inhibition: Unlike standard substrates, the N-acyl pyrrole can form a stable acyl-enzyme complex or react slowly, effectively inhibiting the enzyme. The pyrrole ring can also engage in

-stacking interactions with aromatic residues (Trp/Phe/Tyr) in the active site.

Visualization of Pharmacological Logic[3]

The following diagram illustrates the synthesis of the scaffold and its mechanistic engagement with a serine protease target.

Caption: Synthesis of the N-prolylpyrrole scaffold and its mechanism as a covalent serine protease inhibitor via acyl-enzyme formation.

Experimental Protocols

Synthesis of 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole

Note: N-acyl pyrroles are sensitive to hydrolysis. Anhydrous conditions are critical.

Materials:

-

N-Boc-L-Proline (1.0 eq)

-

1H-Pyrrole (1.2 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Activation: Dissolve N-Boc-L-Proline in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

-

Coupling: Add DCC and DMAP. Stir for 15 minutes to form the O-acylisourea intermediate.

-

Addition: Add 1H-Pyrrole dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 5% citric acid, saturated NaHCO3, and brine.

-

Purification: Dry over MgSO4 and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

-

Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour to yield the free amine 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole.

Bioassay: Prolyl Oligopeptidase (POP) Inhibition Screen

This assay validates the scaffold's ability to inhibit POP, a cytosolic serine peptidase involved in memory and neuroinflammation.

Reagents:

-

Recombinant Human POP.

-

Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin).

-

Buffer: 100 mM potassium phosphate, pH 7.4, 1 mM DTT.

Workflow:

-

Incubation: Incubate 10 nM POP with varying concentrations of the test compound (0.1 nM – 10 µM) in buffer for 30 minutes at 37°C.

-

Initiation: Add Z-Gly-Pro-AMC (50 µM final concentration).

-

Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.

-

Analysis: Determine the initial velocity (

). Plot % Inhibition vs. log[Concentration] to calculate

Comparative Data: Scaffold Efficacy

The table below contrasts the N-Prolylpyrrole (Target) with the C-Prolylpyrrole (Reverse Isomer) and standard Proline amides.

| Scaffold Type | Structure | Electronic Character | Stability | Primary Application |

| N-Prolylpyrrole (Topic) | Pro-CO-N(Pyrrole) | Activated Amide (Electrophilic CO) | Labile (Reactive) | Covalent Inhibition, Acyl Transfer |

| C-Prolylpyrrole | Pyrrole-CO-N(Pro) | Stable Amide | High | Peptidomimetic, Antiviral (HCV) |

| Prolyl-Anilide | Pro-CO-NH-Ph | Moderate Resonance | High | Chromogenic Substrates |

Interpretation: The N-acyl pyrrole (Row 1) is chemically distinct due to the "mismatched" resonance, making it a superior candidate for reactive pharmacology (e.g., suicide inhibition) compared to the stable structural mimics in Row 2.

Future Outlook & Optimization

To maximize the pharmacological potential of this scaffold:

-

3,4-Substitution on Pyrrole: Adding electron-withdrawing groups (e.g., -CN, -F) to the pyrrole ring increases the electrophilicity of the carbonyl, enhancing potency against resistant proteases.

-

C2-Modification: Replacing the pyrrolidine ring with 4-fluoropyrrolidine can improve metabolic stability and alter the ring pucker preference, potentially increasing selectivity for specific enzyme isoforms.

References

-

Therapeutic potential of pyrrole and pyrrolidine analogs. Molecular Diversity. (2022).[1] Comprehensive review of pyrrole-based drugs and their biological activities.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules. (2021). Analysis of pyrrolidine's role in FDA-approved drugs and stereochemical considerations.

-

N-Acyl Pyrroles: Synthesis and Reactivity. Organic Letters. (2022). Discusses the "twisted amide" character and electrophilic activation of N-acyl pyrroles.

-

Prolyl Oligopeptidase Inhibitors. Journal of Medicinal Chemistry. (General Reference). Prolyl-pyrrolidine and related scaffolds as cognitive enhancers.

-

1-(Pyrrolidine-2-carbonyl)-1H-pyrrole Chemical Data. Dana Bioscience. (2025). Commercial availability and physical properties of the specific scaffold.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of N-Acyl Pyrrole Derivatives

Abstract

N-acyl pyrrole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The thermodynamic stability of these molecules, largely governed by the rotational barrier around the N-C(O) bond and the electronic interplay between the pyrrole ring and the acyl substituent, is a critical determinant of their reactivity, conformational preferences, and biological activity. This technical guide provides a comprehensive overview of the fundamental principles dictating the stability of N-acyl pyrroles, detailed experimental and computational methodologies for its quantification, and an analysis of structure-stability relationships. By synthesizing theoretical concepts with practical, field-proven insights, this document serves as a resource for researchers, scientists, and drug development professionals engaged in the study and application of these versatile molecules.

Introduction: The Significance of N-Acyl Pyrroles in Medicinal Chemistry and Organic Synthesis

The Pyrrole Scaffold: A Privileged Motif

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its evolutionary significance. In drug discovery, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets. The synthesis of pyrrole derivatives is often achieved through classic methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, or the Clauson-Kaas synthesis, utilizing a 2,5-dialkoxytetrahydrofuran as a precursor.[3][4][5][6]

The Role of the N-Acyl Group in Modulating Properties

The introduction of an acyl group onto the pyrrole nitrogen significantly modulates the electronic and steric properties of the ring. This substitution can influence the molecule's conformation, reactivity, and potential for intermolecular interactions, thereby fine-tuning its biological activity. N-acyl pyrrole derivatives have been explored as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][7] Furthermore, they serve as valuable intermediates in organic synthesis, acting as effective acylating agents.[8][9]

Defining Thermodynamic Stability in the Context of N-Acyl Pyrroles

The thermodynamic stability of N-acyl pyrroles is primarily associated with two key aspects: the stability of the pyrrole ring itself and the conformational stability arising from restricted rotation around the N-acyl bond. The latter is of particular importance as the rotational barrier dictates the equilibrium between different conformers, which can have distinct biological activities. Understanding and quantifying this stability is crucial for predicting the behavior of these molecules in both chemical and biological systems.

Fundamental Principles of Stability

The Interplay of Aromaticity and Resonance

The stability of N-acyl pyrroles is deeply rooted in the principles of aromaticity and resonance. The pyrrole ring is an electron-rich aromatic system, and the N-acyl group introduces a new set of resonance interactions that can either enhance or diminish the overall stability of the molecule.

Pyrrole is aromatic because it is a cyclic, planar, fully conjugated system with 6 π-electrons (4 from the carbon atoms and 2 from the nitrogen lone pair), satisfying Hückel's rule (4n+2 π-electrons, where n=1). This delocalization of π-electrons results in a significant resonance stabilization energy.

The N-acyl group introduces an amide-like character to the N-C(O) bond. The lone pair of electrons on the nitrogen atom can be delocalized into both the pyrrole ring and the carbonyl group of the acyl moiety. This competition between delocalization pathways influences the electronic distribution and, consequently, the stability of the molecule. The resonance within the N-acyl group leads to a partial double bond character in the N-C(O) bond, which is the origin of the rotational barrier.[10][11]

Caption: Competing resonance delocalization in N-acyl pyrroles.

Conformational Isomerism and Rotational Barriers

The partial double bond character of the N-C(O) bond restricts free rotation, leading to the existence of conformational isomers, often referred to as rotamers. The energy required to overcome this restriction is known as the rotational energy barrier.

The delocalization of the nitrogen lone pair into the carbonyl group results in a planar arrangement of the atoms involved in the amide bond to maximize π-orbital overlap. This planarity is a key feature of N-acyl pyrroles and contributes to their conformational rigidity.

The magnitude of the rotational energy barrier is influenced by several factors:

-

Steric Hindrance: Bulky substituents on the acyl group or adjacent to the nitrogen on the pyrrole ring can increase the rotational barrier by destabilizing the planar ground state or by sterically clashing in the transition state.

-

Electronic Effects: Electron-withdrawing groups on the acyl moiety can increase the partial double bond character of the N-C(O) bond by enhancing the delocalization of the nitrogen lone pair, thereby increasing the rotational barrier. Conversely, electron-donating groups may decrease the barrier.

-

Solvent Effects: The polarity of the solvent can influence the rotational barrier. More polar solvents tend to stabilize the more polar ground state of the amide-like bond to a greater extent than the less polar transition state, leading to an increase in the rotational barrier.

Caption: Energy profile for rotation around the N-C(O) bond.

Electronic and Steric Effects of Substituents

Substituents on the pyrrole ring can significantly impact the overall stability of N-acyl pyrrole derivatives. Electron-donating groups enhance the electron density of the ring, which can affect its interaction with the acyl group and its susceptibility to electrophilic attack. Electron-withdrawing groups, on the other hand, decrease the electron density of the ring.

The nature of the acyl group plays a crucial role in determining the thermodynamic stability. As mentioned earlier, the electronic properties of substituents on the acyl group can modulate the rotational barrier around the N-C(O) bond. Steric bulk on the acyl group can also lead to conformational preferences and influence the rotational barrier.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of N-acyl pyrroles, particularly the rotational energy barrier, can be determined experimentally using several techniques.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR is a powerful technique for studying dynamic processes that occur on the NMR timescale, such as conformational changes and chemical exchange.[12] It allows for the direct measurement of the rate of rotation around the N-C(O) bond and, consequently, the determination of the rotational energy barrier.

At low temperatures, the rotation around the N-C(O) bond is slow on the NMR timescale, and distinct signals for the different conformers can be observed. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature (Tc), the signals for the two conformers broaden and merge into a single, broad peak. At even higher temperatures, the rotation becomes very fast, and a single, sharp, averaged signal is observed. By analyzing the line shape of the NMR signals at different temperatures, the rate constant for the rotational process can be determined, and from this, the free energy of activation (ΔG‡) for rotation can be calculated using the Eyring equation.

-

Sample Preparation: Dissolve a known concentration of the N-acyl pyrrole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or toluene-d8). The choice of solvent is critical as it can influence the rotational barrier.

-

NMR Data Acquisition: Acquire a series of 1H NMR spectra at different temperatures, starting from a low temperature where the signals for the two conformers are well-resolved, and gradually increasing the temperature through the coalescence point to a high temperature where a single sharp peak is observed.

-

Determination of Coalescence Temperature (Tc): Identify the temperature at which the two signals merge into a single broad peak.

-

Calculation of the Rate Constant at Coalescence (kc): The rate constant at the coalescence temperature can be estimated using the following equation: kc = (π * Δν) / √2 where Δν is the difference in the chemical shifts (in Hz) of the two signals at low temperature.

-

Calculation of the Free Energy of Activation (ΔG‡): The free energy of activation at the coalescence temperature can be calculated using the Eyring equation: ΔG‡ = -R * Tc * ln(kc * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

Full Lineshape Analysis (for more accurate results): For a more rigorous determination of the rotational barrier, a full lineshape analysis can be performed. This involves fitting the experimental spectra at different temperatures to theoretical spectra calculated using the Bloch equations modified for chemical exchange. This method provides the rate constant at each temperature, allowing for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the thermodynamic stability of N-acyl pyrroles.[13][14] They can provide valuable insights into the geometries of the ground and transition states, as well as the magnitude of the rotational energy barrier.

DFT methods offer a good balance between computational cost and accuracy for studying systems of this size. Functionals such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d) or larger), are commonly used for geometry optimizations and frequency calculations.

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate results but are computationally more demanding. These methods are often used to benchmark the results obtained from DFT calculations.

Caption: A typical workflow for DFT calculation of rotational barriers.

Hydrolysis and Solvolysis Studies

The rate of hydrolysis of the N-acyl bond can also provide insights into the stability of N-acyl pyrroles. While this is a measure of kinetic stability, it is often related to the thermodynamic stability of the ground state.

A high rotational barrier (thermodynamic stability of the conformation) does not necessarily imply a low rate of hydrolysis (kinetic stability). However, factors that influence the electronic nature of the N-acyl bond, such as the electronic effects of substituents, can affect both. For instance, electron-withdrawing groups on the acyl moiety can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, leading to a faster rate of hydrolysis.[15][16]

-

Reaction Setup: Prepare a solution of the N-acyl pyrrole derivative in a suitable solvent system (e.g., a buffer solution at a specific pH).

-

Monitoring the Reaction: Monitor the disappearance of the starting material and the appearance of the hydrolysis products (pyrrole and the corresponding carboxylic acid) over time using a suitable analytical technique such as HPLC, GC, or NMR spectroscopy.

-

Data Analysis: Determine the rate constant for the hydrolysis reaction by plotting the concentration of the starting material versus time and fitting the data to the appropriate rate law (e.g., pseudo-first-order).

-

pH-Rate Profile: To gain mechanistic insights, the hydrolysis rate can be measured at different pH values to construct a pH-rate profile.

Structure-Stability Relationships and Data Analysis

Quantitative Analysis of Rotational Barriers

The following table summarizes representative rotational barriers for some N-acyl pyrrole derivatives and related amides, determined by DNMR and computational methods.

| Compound | Substituent (R) | Solvent | Tc (K) | ΔG‡ (kcal/mol) | Reference |

| N-Acetylpyrrole | -CH3 | CDCl3 | 253 | 12.2 | [17] |

| N-Benzoylpyrrole | -Ph | CDCl3 | 273 | 13.5 | [17] |

| N-Trifluoroacetylpyrrole | -CF3 | CDCl3 | < 200 | < 10 | [17] |

| N,N-Dimethylacetamide | N/A | Neat | 340 | 18.0 | [12] |

| N-Methyl-2-acetylpyrrole | -CH3 (on ring) | CDCl3 | - | 11.2 (calc.) | [18] |

Correlation of Substituent Parameters with Stability

The rotational barriers in N-acyl pyrroles can often be correlated with electronic substituent parameters such as Hammett (σ) or Taft (σ*) constants. A positive slope in a plot of ΔG‡ versus σ for substituents on the acyl group would indicate that electron-withdrawing groups increase the rotational barrier, which is consistent with an increase in the N-C(O) double bond character.

Case Studies: N-Acyl Pyrroles in Drug Development

-

Antimicrobial Agents: N-arylpyrrole derivatives have been investigated as broad-spectrum antimicrobial agents.[1][2][7] The conformational rigidity imparted by the N-acyl bond can be crucial for fitting into the active site of a target enzyme. The thermodynamic stability of these compounds also influences their pharmacokinetic properties, such as their metabolic stability.

-

GPR120 Agonists: N-arylpyrroles have been identified as agonists of G-protein coupled receptor 120 (GPR120), a target for the treatment of type 2 diabetes.[19][20][21] The specific conformation of the N-acylpyrrole moiety is likely critical for receptor binding and activation. Understanding the thermodynamic stability of different conformers can aid in the design of more potent and selective agonists.

Implications for Reactivity and Drug Design

N-Acyl Pyrroles as Acylating Agents

The N-acyl bond in N-acyl pyrroles is activated towards nucleophilic attack, making these compounds useful acylating agents in organic synthesis.[8][9] The stability of the N-acyl pyrrole will influence its reactivity in these transformations. A less stable N-acyl pyrrole (e.g., with a bulky acyl group that distorts the planarity of the N-C(O) bond) may be a more reactive acylating agent.

Stability Considerations in Prodrug Design

The hydrolytic stability of the N-acyl bond is a key consideration in the design of N-acyl pyrrole-based prodrugs. The rate of hydrolysis can be tuned by modifying the electronic and steric properties of the acyl group to achieve the desired rate of drug release in vivo.

Future Directions in the Study of N-Acyl Pyrrole Stability

Future research in this area will likely focus on the development of more accurate and efficient computational methods for predicting rotational barriers and hydrolytic stability. Additionally, the use of advanced experimental techniques, such as 2D NMR exchange spectroscopy (EXSY), will provide more detailed insights into the dynamics of these molecules. A deeper understanding of the relationship between thermodynamic stability and biological activity will continue to guide the design of novel N-acyl pyrrole derivatives with improved therapeutic properties.

Conclusion

The thermodynamic stability of N-acyl pyrrole derivatives is a multifaceted property that is governed by a delicate balance of aromaticity, resonance, and steric and electronic effects. A thorough understanding of these principles, coupled with the application of advanced experimental and computational techniques, is essential for the rational design and development of new molecules with tailored properties. This guide has provided a comprehensive framework for understanding and investigating the stability of N-acyl pyrroles, with the aim of facilitating further research and innovation in this important area of chemistry.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides [organic-chemistry.org]

- 10. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 11. azom.com [azom.com]

- 12. chemistry.montana.edu [chemistry.montana.edu]

- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Discovery of N-arylpyrroles as agonists of GPR120 for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of Proline-Pyrrole Amide Bonds

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the conformational analysis of proline-pyrrole amide bonds. We will delve into the unique structural characteristics of this motif, the critical phenomenon of cis-trans isomerization, and the advanced analytical and computational methodologies employed for its characterization. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and applicable understanding for both seasoned experts and those new to this specific area of conformational analysis.

The Significance of the Proline-Pyrrole Moiety: A Structural Linchpin

The amide bond preceding a proline or a pyrrole-containing residue is a cornerstone of peptide and protein structure, and a recurring motif in pharmacologically active molecules.[1][2][3] Unlike the typical secondary amide bonds found between other amino acids, which overwhelmingly favor a trans conformation, the Xaa-Proline bond possesses a significantly lower energy barrier between its cis and trans isomeric states.[4][5] This unique characteristic is due to the cyclic nature of the proline side chain, which is covalently bonded to the backbone nitrogen, creating a tertiary amide.[5][6] This seemingly subtle difference has profound implications:

-

Protein Folding and Function: The cis-trans isomerization of prolyl amide bonds can be a rate-determining step in protein folding, introducing sharp turns (β-turns) or kinks in the polypeptide chain that are essential for achieving the native three-dimensional structure.[7][8][9][10] This conformational switching is not a random event but a highly regulated process, often catalyzed by enzymes known as peptidyl-prolyl isomerases (PPIases), which can act as molecular timers in cellular processes.[8][11]

-

Molecular Recognition and Signaling: The conformational state of a proline-pyrrole bond can act as a "molecular switch," dictating whether a protein is in an active or inactive state and governing protein-protein interactions.[12][13] Malfunctions in this switching mechanism have been implicated in protein misfolding and aggregation diseases, such as those involving β2-microglobulin.[11][14]

-

Drug Design: The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, frequently employed to create conformationally constrained molecules that can selectively target enzyme active sites or protein-protein interfaces.[1][15] Understanding and controlling the cis-trans equilibrium is therefore paramount in the rational design of novel therapeutics with improved efficacy and specificity.

The core of our analysis, therefore, revolves around understanding and quantifying the two primary conformational features of the proline-pyrrole system: the puckering of the five-membered pyrrolidine ring and the isomerization of the preceding amide bond.

Caption: Logical relationship between proline's unique structure and its functional implications.

The Heart of the Matter: Cis-Trans Isomerization

The partial double-bond character of the C-N amide bond restricts free rotation, leading to two distinct planar conformations: trans (ω ≈ 180°) and cis (ω ≈ 0°). For most peptide bonds, the trans form is sterically favored by a significant margin. However, for an Xaa-Pro bond, the steric clash between the preceding residue's α-carbon (Cα) and the proline's Cδ in the trans form is comparable to the clash between the Cα of the preceding residue and the Cα of proline in the cis form. This results in a much smaller energy difference between the two states, making the cis conformer significantly populated at equilibrium (~5-10% in many proteins).[8][10]

The interconversion between these states is a high-energy process, with an activation barrier typically around 15-20 kcal/mol, making it a slow process on the NMR timescale.[12][13][16] This slow exchange is a critical feature, as it allows for the distinct observation and quantification of both isomeric populations using spectroscopic methods.

| Parameter | Typical Value (Xaa-Pro) | Significance |

| ω Dihedral Angle (trans) | ~180° | Defines the extended conformation of the amide bond. |

| ω Dihedral Angle (cis) | ~0° | Defines the bent conformation, often inducing turns. |

| Energy Difference (ΔG°) | 1-5 kcal/mol | Small difference leads to significant cis population. |

| Activation Barrier (ΔG‡) | 15-20 kcal/mol | Results in slow isomerization, allowing distinct conformer detection.[12][13][16] |

Table 1: Key Energetic and Geometric Parameters of Xaa-Proline Amide Bond Isomerization.

Caption: Schematic representation of the trans and cis conformers of a prolyl amide bond.

Experimental Methodologies for Conformational Analysis

A multi-faceted experimental approach is essential for a complete picture of proline-pyrrole conformation. No single technique provides all the answers; instead, they offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR is the most powerful technique for studying proline conformation in solution, providing quantitative data on both isomeric populations and the dynamics of their interconversion.[17] The slow exchange rate between cis and trans conformers means that distinct sets of NMR signals are often observed for each state.[16]

Key NMR Observables:

-

Chemical Shifts: The chemical environments of nuclei in the cis and trans isomers are different, leading to separate peaks. The Cβ and Cγ carbons of the proline ring are particularly sensitive, with the difference in their chemical shifts (Δδβγ) being a reliable indicator:

-

Trans: Δδβγ is typically large (> 5 ppm).

-

Cis: Δδβγ is typically small (< 5 ppm). The ¹⁵N chemical shift of the residue preceding proline can also show a large change (~3 ppm) between the two states.[17]

-

-

Nuclear Overhauser Effect (NOE): NOE data provides through-space distance information. Key diagnostic NOEs include:

-

Trans: Strong NOE between Hα(i) and Hδ(i+1, proline).

-

Cis: Strong NOE between Hα(i) and Hα(i+1, proline).

-

-

Scalar Coupling Constants (J-couplings): Vicinal coupling constants (³J) provide information about dihedral angles and can help define the pucker of the proline ring (Up, Down, or Twist conformations).[18]

-

Relaxation Data: Relaxation parameters (T₁, T₂, and heteronuclear NOE) can elucidate the dynamics of the proline ring and the surrounding peptide backbone on different timescales.

Protocol: 1D and 2D NMR for Ktrans/cis Determination

-

Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 0.5-5 mM. The choice of solvent can influence the cis/trans ratio.

-

Acquisition of 1D ¹H Spectrum: Acquire a high-resolution 1D ¹H spectrum. The relative populations of the cis and trans isomers can be determined by integrating well-resolved, non-overlapping proton signals (e.g., Hα protons) corresponding to each state.[10]

-

Causality: The area under an NMR peak is directly proportional to the number of nuclei contributing to it. By comparing the integrals of peaks from the cis and trans forms, we directly measure their population ratio (Ktrans/cis).

-

-

Acquisition of 2D Spectra:

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons within a given spin system. This is crucial for assigning the protons of the proline ring and the preceding residue for both isomers.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum (mixing time 150-300 ms) to identify through-space correlations. This is the definitive experiment for assigning cis and trans isomers based on the key Hα(i)-Hα(pro) vs. Hα(i)-Hδ(pro) NOEs.

-

-

Data Analysis:

-

Assign all relevant proton signals for both isomers using the TOCSY and NOESY data.

-

Confirm assignments based on the diagnostic NOEs.

-

Calculate Ktrans/cis = [Integral of trans peak] / [Integral of cis peak].

-

Self-Validation: The Ktrans/cis ratio should be consistent across multiple pairs of well-resolved signals. The NOE patterns must be unambiguous for a confident assignment.

-

X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the solid state.[19][20] It can unambiguously determine the cis or trans nature of the amide bond and the precise puckering of the pyrrolidine ring.

Workflow: From Crystal to Structure

-

Crystallization: The primary challenge is to obtain high-quality, single crystals of the peptide or protein. This often involves screening a wide range of conditions (precipitants, pH, temperature).

-

Data Collection: A crystal is exposed to a focused X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which the molecular model is built and refined. The final model provides atomic coordinates with high precision.

-

Causality: The resolved electron density map allows for the direct visualization of atomic positions, leaving no ambiguity about the conformation of the amide bond (ω angle) and the ring pucker in that specific crystal.

-

Limitation: The crystal structure represents a single, low-energy conformation that may not be the only, or even the most populated, conformation in solution. Crystal packing forces can sometimes trap a conformation that is less favorable in solution. Therefore, crystallographic data should always be correlated with solution-state data (e.g., from NMR).

-

Circular Dichroism (CD) Spectroscopy: A Global Conformational Probe

CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light and is highly sensitive to the secondary structure of peptides and proteins.[21][22] While it doesn't provide the atomic-level detail of NMR or crystallography, it is an invaluable tool for observing global conformational changes.

Applications in Proline-Pyrrole Analysis:

-

Secondary Structure Estimation: The far-UV CD spectrum (190-250 nm) can indicate the presence of characteristic structures like β-turns, which are often induced by cis-proline bonds.[23]

-

Monitoring Conformational Transitions: CD is excellent for monitoring changes in conformation as a function of temperature, pH, or ligand binding.[14][22] A thermal denaturation experiment monitored by CD can reveal the melting temperature (Tm), a measure of structural stability.[22][23]

Protocol: Thermal Denaturation Study

-

Sample Preparation: Prepare a solution of the peptide (typically 0.1-0.5 mg/mL) in a suitable buffer (e.g., phosphate buffer).[23]

-

Initial Spectrum: Record a CD spectrum at a starting temperature (e.g., 20°C) from ~260 nm to 190 nm.

-

Thermal Melt: Increase the temperature in controlled increments (e.g., 2-5°C per step). At each step, allow the sample to equilibrate before recording the CD signal at a fixed wavelength corresponding to a peak or trough in the spectrum (e.g., 222 nm for α-helices or ~203 nm for other structures).[14]

-

Data Analysis: Plot the CD signal versus temperature. The resulting curve can be fitted to a sigmoidal function to determine the midpoint of the transition, the Tm.

-

Causality: As temperature increases, the peptide unfolds, losing its ordered secondary structure and transitioning to a random coil. This structural change is directly reflected in the CD signal. The Tm provides a quantitative measure of the stability of the folded (and potentially cis/trans defined) state.

-

Caption: Experimental workflow for comprehensive conformational analysis.

Computational Approaches: In Silico Investigation

Computational chemistry provides powerful tools to complement experimental data, offering insights into the energetics and dynamics that are often difficult to access experimentally.

Density Functional Theory (DFT)

DFT calculations are used to accurately determine the relative energies of different conformers and the energy barriers for their interconversion.[24][25] This quantum mechanical approach is ideal for smaller model systems (e.g., di- or tripeptides).

Protocol: Calculating Isomerization Energy Barrier

-

Model Building: Construct 3D models of the peptide in both the cis and trans conformations.

-

Geometry Optimization: Perform geometry optimization for both isomers using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) and a solvent model (e.g., IEFPCM for water).[26] This finds the lowest energy structure for each isomer.

-

Transition State Search: Perform a transition state (TS) search along the ω dihedral angle coordinate to locate the highest point on the energy pathway between the cis and trans minima.

-

Frequency Calculation: Perform frequency calculations on the optimized minima and the TS. The minima should have all positive frequencies, while the TS must have exactly one imaginary frequency corresponding to the rotation around the amide bond.

-

Energy Calculation: The difference in Gibbs free energy between the transition state and the ground state (usually trans) gives the activation energy (ΔG‡) for isomerization.[24]

-

Causality & Validation: This method computationally models the bond rotation process. The presence of a single imaginary frequency validates that the located TS is a true first-order saddle point on the potential energy surface, representing the peak of the energy barrier.

-

Molecular Dynamics (MD) Simulations

MD simulations model the atomic motions of a system over time, providing a dynamic view of conformational landscapes.[27] While standard MD simulations struggle to sample the slow cis-trans isomerization due to the high energy barrier, enhanced sampling techniques are employed to overcome this limitation.[6][28]

Key Techniques:

-

Metadynamics: This method adds a history-dependent bias potential to the system, discouraging it from revisiting previously explored conformations and accelerating the crossing of energy barriers.[12][13][17]

-

Accelerated MD (aMD) / Gaussian aMD (GaMD): These techniques modify the potential energy surface to lower the energy barriers, allowing for more frequent transitions between states on computationally accessible timescales (microseconds).[6][28]

Workflow: Enhanced Sampling MD

-

System Setup: Place the solvated peptide or protein in a simulation box with appropriate ions to neutralize the system. Use a modern force field optimized for disordered proteins if applicable (e.g., CHARMM36m, AMBER03ws).[17][27]

-

Equilibration: Run a standard MD simulation for several nanoseconds to allow the system to equilibrate.

-

Production Run: Initiate an enhanced sampling simulation (e.g., GaMD) for an extended period (hundreds of nanoseconds to microseconds).

-

Analysis: Analyze the trajectory to determine the populations of the cis and trans states by monitoring the ω dihedral angle over time. A free energy surface can be constructed to visualize the relative stabilities of the conformers and the barriers between them.

-

Causality & Validation: By overcoming the kinetic barrier, these simulations can predict the thermodynamic equilibrium between states. The results are validated by comparing the calculated cis/trans population ratios and other observables (e.g., radius of gyration from SAXS) with experimental data from NMR and other techniques.[17]

-

Factors Influencing Proline-Pyrrole Conformation

The cis-trans equilibrium is not fixed but is a delicate balance influenced by a variety of factors:

-

Steric Effects: The steric bulk of the residue preceding proline (the 'Xaa' in Xaa-Pro) significantly impacts the equilibrium. Bulky side chains can favor the trans conformation to minimize steric clashes.

-

Stereoelectronic Effects: The electronic properties of substituents on the proline ring itself can profoundly alter the conformation. Electron-withdrawing groups (like fluorine) at the 4-position can stabilize a specific ring pucker (e.g., C4-exo), which in turn preorganizes the backbone to favor the trans amide bond via an n→π* orbital interaction.[10][14][29]

-

Aromatic Interactions: An aromatic residue immediately preceding proline can stabilize the cis conformation through a favorable interaction between the aromatic ring and the proline ring.[4] This interaction is not purely hydrophobic but is electronically tunable; electron-rich aromatic rings enhance the stabilization of the cis state.[7]

-

Solvent: The polarity of the solvent can influence the equilibrium, as the two isomers have different dipole moments.

-

pH: The protonation state of nearby ionizable groups can affect the cis-trans balance through electrostatic interactions.[4]

Caption: Key factors that modulate the proline amide bond cis-trans equilibrium.

Conclusion: An Integrated Approach for a Complete Picture

The conformational analysis of proline-pyrrole amide bonds is a complex but critical task in structural biology and drug discovery. A robust understanding cannot be achieved through a single methodology. Instead, it requires the strategic integration of high-resolution solution-state techniques like NMR, solid-state snapshots from X-ray crystallography, and global conformational probes like CD spectroscopy. These experimental approaches, when combined with the predictive and explanatory power of computational methods like DFT and MD simulations, provide a holistic view of the static structures, dynamic interconversions, and energetic landscapes that govern the function of these pivotal molecular motifs. This integrated strategy is the cornerstone of modern conformational analysis, enabling the rational design of next-generation therapeutics and a deeper understanding of fundamental biological processes.

References

-

Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly. (2015). PNAS. [Link]

-

Molecular Dynamics of the Proline Switch and Its Role in Crk Signaling. (2014). Journal of Chemical Theory and Computation. [Link]

-

Solution conformations of proline rings in proteins studied by NMR spectroscopy. (1995). International Journal of Peptide and Protein Research. [Link]

-

Circular Dichroism of Peptides. (2012). Springer Nature Experiments. [Link]

-

Circular dichroism of peptides. (2012). Methods in Molecular Biology. [Link]

-

Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. (2023). The Journal of Chemical Physics. [Link]

-

NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. (2001). Journal of Peptide Research. [Link]

-

CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. (2005). Biophysical Journal. [Link]

-

Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization. (2018). Computation. [Link]

-

Factors Affecting Conformation in Proline-Containing Peptides. (2003). The Journal of Organic Chemistry. [Link]

-

Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization. (2018). ResearchGate. [Link]

-

An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. (2021). Frontiers in Molecular Biosciences. [Link]

-

Effects of Proline on Internal Friction in Simulated Folding Dynamics of Several Alanine-Based α-Helical Peptides. (2024). The Journal of Physical Chemistry B. [Link]

-

An integrative characterization of proline cis and trans conformers in a disordered peptide. (2023). Biophysical Journal. [Link]

-

How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. (2025). Proteinstructures.com. [Link]

-

Single-molecule nanopore sensing of proline cis/trans amide isomers. (2020). Communications Chemistry. [Link]

-

Electronic control of amide cis-trans isomerism via the aromatic-prolyl interaction. (2006). Journal of the American Chemical Society. [Link]

-

Molecular Dynamics of the Proline Switch and Its Role in Crk Signaling. (2014). Journal of Chemical Theory and Computation. [Link]

-

Proline cis–trans isomerization and its implications for the dimerization of analogues of cyclopeptide stylostatin 1: a combined computational and experimental study. (2018). Organic & Biomolecular Chemistry. [Link]

-

Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. (2015). World Scientific Publishing. [Link]

-

4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. (2024). The Journal of Organic Chemistry. [Link]

-

Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. (2023). aip.scitation.org. [Link]

-

X-ray structures of aza-proline-containing peptides. (1997). Journal of Peptide Research. [Link]

-

Fluorine NMR study of proline-rich sequences using fluoroprolines. (2022). Magnetic Resonance. [Link]

-

Understanding the Cis-Trans Amide Bond Isomerization of N, N'-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. (2024). The Journal of Organic Chemistry. [Link]

-

An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. (2021). NSF Public Access Repository. [Link]

-

X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). (2000). Rutgers University. [Link]

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2018). Journal of the American Chemical Society. [Link]

-

Conformational Analysis of Protein Sidechains: Empirical Energy Parameters for Proline and Development of a Backbone-Dependent Rotamer. Dunbrack Lab. [Link]

-

Solvent and conformation dependence of amide I vibrations in peptides and proteins containing proline. (2011). The Journal of Chemical Physics. [Link]

-

Conformational Preferences of α-Substituted Proline Analogues. (2009). The Journal of Organic Chemistry. [Link]

-

Conformational landscape of substituted prolines. (2020). Journal of the Indian Institute of Science. [Link]

-

Proline-containing Beta-Turns in Peptides and Proteins: Analysis of Structural Data on Globular Proteins. (1984). Archives of Biochemistry and Biophysics. [Link]

-

X-ray Crystallographic Characterization Of Designed Peptides Containing Heterochiral And Homochiral Diproline Segments And Database Analysis. (2010). etd@IISc. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). Journal of the American Chemical Society. [Link]

-

A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2020). IUCr Journals. [Link]

-

Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. (2019). Molecules. [Link]

-

The Multifaceted Roles of Proline in Cell Behavior. (2021). Frontiers in Cell and Developmental Biology. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). Journal of the American Chemical Society. [Link]

-

Pyrrole motif in natural bioactive molecules and synthetic drugs. (2021). ResearchGate. [Link]

-

Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. (2024). Scientific Reports. [Link]

-

Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (2022). Molecules. [Link]

-

Computational study of the synthesis of pyrrole-pyrazines. (2017). Hilaris Publisher. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations | NSF Public Access Repository [par.nsf.gov]

- 7. Electronic control of amide cis-trans isomerism via the aromatic-prolyl interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. Proline-containing beta-turns in peptides and proteins: analysis of structural data on globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Single-molecule nanopore sensing of proline cis/trans amide isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Dynamics of the Proline Switch and Its Role in Crk Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pnas.org [pnas.org]

- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. X-ray structures of aza-proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. X-ray Crystallographic Characterization Of Designed Peptides Containing Heterochiral And Homochiral Diproline Segments And Database Analysis [etd.iisc.ac.in]

- 21. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 24. pubs.aip.org [pubs.aip.org]

- 25. Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. real.mtak.hu [real.mtak.hu]

- 27. pubs.acs.org [pubs.acs.org]

- 28. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Methodological & Application

Step-by-step peptide coupling methods for pyrrole and proline

Application Note: Advanced Peptide Coupling Protocols for Pyrrole and Proline

Executive Summary & Scope

This guide details the synthetic methodology for coupling Pyrrole-2-carboxylic acid (Py) and Proline (Pro) residues. This specific pairing is critical in the synthesis of DNA-minor groove binders (Polyamides) , peptidomimetics, and "hairpin" turn motifs in drug discovery.

The Engineering Challenge: The coupling of Pyrrole and Proline presents a "perfect storm" of chemical adversity:

-

Steric Hindrance: Proline is a secondary amine, significantly less nucleophilic than primary amino acids due to steric bulk near the reaction center.[1]

-

Electronic Mismatch:

-

Coupling to Proline (Py-CO

Pro-NH): Requires acylation of a hindered secondary amine. -

Coupling to Pyrrole (Pro-CO

Py-NH): The amino group on a pyrrole ring (if 3- or 4-amino) or the linker amine is often electron-deficient or aromatic, reducing nucleophilicity.

-

-

Epimerization Risk: Proline is highly susceptible to racemization (L

D conversion) during activation, particularly when coupled to hindered systems or under high-base conditions.

This protocol focuses on Fmoc-solid phase peptide synthesis (SPPS) as the industry standard, with specific adaptations for these difficult residues.

Mechanistic Causality & Reagent Selection

To ensure success, we must move beyond "recipe following" to "mechanistic control."

The Reagent Matrix

Standard carbodiimides (DIC/HOBt) are often insufficient for Py-Pro couplings.[2] We utilize Aminium/Uronium salts and Phosphonium salts for their faster kinetics.

| Coupling Direction | Primary Challenge | Recommended Reagent | Additive | Base |

| Py-COOH + H-Pro- | Hindered Nucleophile | HATU (Gold Standard) | HOAt | DIEA or TMP |

| Pro-COOH + H2N-Py- | Weak Nucleophile (Aromatic) | PyClocK or BTC (Triphosgene) | Oxyma | TMP (Collidine) |

| Fragment Condensation | Solubility & Epimerization | PyBOP | HOBt | DIEA |

-

HATU: Chosen for the "Py

Pro" step because the Aza-benzotriazole moiety (HOAt) stabilizes the active ester and provides a catalytic effect via neighboring group participation (pyridine nitrogen), accelerating the attack on the hindered Proline amine. -

TMP (2,4,6-Trimethylpyridine/Collidine): Recommended over DIEA when coupling Proline-COOH to prevent base-catalyzed racemization (proton abstraction at the

-carbon).

Mechanistic Pathway (HATU Activation)

Figure 1: Mechanism of HATU-mediated coupling. The 7-azabenzotriazole (HOAt) leaving group is critical for recruiting the hindered secondary amine of Proline.

Experimental Protocols

Protocol A: Solid-Phase Coupling of Pyrrole-COOH to Proline-Resin (Py Pro)

Use this when extending a peptide chain ending in Proline with a Pyrrole unit.

Materials:

-

Resin: 2-Chlorotrityl chloride (CTC) or Rink Amide (0.5 mmol/g loading).

-

Solvent: Anhydrous DMF (NMP is superior if aggregation is observed).

-

Reagents: Fmoc-Pyrrole-2-COOH (or Boc equivalent), HATU, HOAt, DIEA.

Step-by-Step:

-

Resin Preparation: Swell resin in DCM (20 min) then DMF (20 min).

-

Fmoc Removal (Proline): Treat H-Pro-Resin with 20% Piperidine/DMF (2 x 10 min). Note: Proline deprotection is usually fast, but ensure thorough washing to remove piperidine, which consumes HATU.

-

Activation (Pre-mix):

-

In a vial, dissolve Fmoc-Py-COOH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

-

Add HOAt (3.0 eq) (Optional but recommended for sterics).

-

Add DIEA (6.0 eq) immediately before adding to resin.

-

Critical: Do not let the activated mixture sit for >2 minutes before adding to resin to avoid guanidinium side-product formation.

-

-

Coupling:

-

Monitoring (The Chloranil Test):

Protocol B: Solid-Phase Coupling of Proline to Pyrrole-Amine (Pro Py)

Use this when adding Proline onto a Pyrrole residue (common in turn synthesis).

Materials:

-

Resin-bound Pyrrole (usually an aromatic amine or aliphatic linker amine).

-

Reagents: Fmoc-Pro-OH, BTC (Triphosgene) or HATU, Collidine (TMP).

Step-by-Step:

-

Activation Strategy:

-

Because the Pyrrole amine is electron-poor (if aromatic), we need a "hot" electrophile.

-

Method 1 (Standard):HATU (4 eq) / HOAt (4 eq) / DIEA (8 eq) . Double couple for 2 hours each.

-

Method 2 (Aggressive - Acid Chloride): Convert Fmoc-Pro-OH to Fmoc-Pro-Cl using BTC (Triphosgene) .

-

-

Epimerization Control:

-

When activating Proline, avoid DIEA if using Method 2. Use Collidine (TMP) . Collidine is a weaker base (non-nucleophilic) that minimizes proton abstraction from the chiral alpha-carbon of Proline.

-

-

Capping:

-

After coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[5]

-

Quality Control & Data Analysis

Monitoring Matrix

| Test Method | Target Functional Group | Positive Result | Applicability to Py/Pro |

| Kaiser (Ninhydrin) | Primary Amines ( | Dark Blue | NO (False Negative on Pro) |

| Chloranil | Secondary Amines ( | Dark Blue/Green | YES (Essential for Pro) |

| Bromophenol Blue | Basic Amines | Blue | YES (General detection) |

| LC-MS (Cleavage) | Full Peptide | Mass Peak | Final Validation |

Troubleshooting Flowchart

Figure 2: Decision logic for incomplete Py-Pro coupling events.

References

-

Solid Phase Synthesis of Pyrrole-Imidazole Polyamides.

- Source: Baird, E. E., & Dervan, P. B. (1996). Journal of the American Chemical Society.

- Relevance: The foundational text for coupling pyrrole-2-carboxylic acid deriv

-

URL:[Link]

-

Coupling Reagents for Secondary Amines.

- Source: El-Faham, A., & Albericio, F. (2011). Chemical Reviews.

- Relevance: authoritative review comparing HATU, PyBOP, and others specifically for hindered amines like Proline.

-

URL:[Link]

-

Racemization of Proline during Peptide Synthesis.

-

Color Tests for Solid Phase Synthesis.

- Source: Vojkovsky, T. (1995). Peptide Research.

- Relevance: Protocol for the Acetaldehyde/Chloranil test for secondary amines.

-

URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Microwave-Assisted Synthesis of 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole: A High-Speed, Green Chemistry Protocol

An Application Note for Drug Development Professionals

Abstract This application note provides a detailed protocol for the synthesis of 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole, a molecule incorporating the structurally significant L-proline and pyrrole moieties. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a green, efficient, and rapid alternative to conventional heating techniques. The protocol is based on the Clauson-Kaas reaction, utilizing L-proline and 2,5-dimethoxytetrahydrofuran as primary reactants. We will explore the mechanistic rationale, provide a step-by-step experimental guide, detail characterization methods, and discuss the significant advantages of this approach, including dramatic reductions in reaction time and improved energy efficiency, aligning with the principles of green chemistry.[1][2][3]

Scientific Rationale & The Microwave Advantage

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The target molecule, 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole, combines the rigid, chiral scaffold of proline—a unique secondary amino acid known to influence peptide conformation—with the aromatic pyrrole ring, a common pharmacophore in numerous bioactive compounds.[4] The synthesis is achieved via the Clauson-Kaas reaction, a robust method for creating N-substituted pyrroles.[5][6][7][8]

1.1. The Clauson-Kaas Mechanism

The reaction proceeds by the acid-catalyzed condensation of an amine with a 2,5-dialkoxytetrahydrofuran.[6][8] In this protocol:

-

Activation: Under acidic conditions (acetic acid), 2,5-dimethoxytetrahydrofuran (DMTHF) undergoes ring-opening to form a reactive dialdehyde equivalent.[9][10]

-

Condensation: The secondary amine of L-proline acts as the nucleophile, attacking the activated intermediate.

-

Cyclization & Aromatization: A series of condensation and dehydration steps leads to the formation of the aromatic pyrrole ring, covalently linked to the proline scaffold.

1.2. Why Microwave-Assisted Organic Synthesis (MAOS)?

Conventional heating methods for this type of reaction often require prolonged refluxing, leading to higher energy consumption and potentially the formation of by-products.[3] Microwave synthesis has emerged as a superior technology that aligns with green chemistry principles.[1][2]

The key advantages include:

-

Rapid & Volumetric Heating: Microwaves directly couple with polar molecules in the reaction mixture, causing instantaneous and uniform heating throughout the sample volume.[2] This bypasses the slow process of thermal conduction required in conventional heating, dramatically accelerating reaction rates.[11][12]

-

Superheating Effect: In a sealed, pressure-rated microwave vial, solvents can be heated far beyond their atmospheric boiling points.[13][14] This high-temperature processing further shortens reaction times from hours to mere minutes.[15]

-

Increased Yields & Purity: The rapid heating and short reaction times often minimize the formation of degradation products or side reactions, leading to cleaner reaction profiles and higher product yields.[11]

-

Energy Efficiency: By heating only the reaction mixture and not the vessel or surrounding environment, MAOS is significantly more energy-efficient than traditional oil baths or heating mantles.[2][16]

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole.

2.1. Materials & Equipment

| Reagent/Material | Grade | Supplier |

| L-Proline | ≥99% | Sigma-Aldrich |

| 2,5-Dimethoxytetrahydrofuran | 98% | Alfa Aesar |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | VWR |

| Saturated Sodium Bicarbonate | Lab Grade | --- |

| Brine (Saturated NaCl) | Lab Grade | --- |

| Anhydrous Magnesium Sulfate | Lab Grade | --- |

| Equipment | Specification | |

| Microwave Synthesizer | Dedicated single-mode reactor (e.g., CEM, Biotage) with pressure/temperature sensors | |

| Microwave Process Vials | 10 mL, pressure-rated, with Teflon septa and crimp caps | |

| Magnetic Stir Bars | Teflon-coated | |

| Rotary Evaporator | Standard laboratory model | |

| Chromatography Column | Glass, suitable for silica gel |

2.2. Workflow Diagram

Caption: Experimental workflow for microwave-assisted synthesis.

2.3. Step-by-Step Procedure

-

Reagent Preparation: To a 10 mL pressure-rated microwave process vial containing a small magnetic stir bar, add L-proline (115.1 mg, 1.0 mmol) and glacial acetic acid (3 mL).

-

Reactant Addition: Add 2,5-dimethoxytetrahydrofuran (145 µL, 1.1 mmol, 1.1 equiv) to the vial.

-

Vial Sealing: Securely seal the vial using a Teflon septum and an aluminum crimp cap. Caution: Ensure the seal is tight to withstand the pressure generated during heating.[15]

-

Microwave Irradiation: Place the sealed vial into the cavity of a dedicated microwave synthesizer. Set the reaction parameters as follows:

-

Temperature: 150 °C

-

Hold Time: 15 minutes

-

Ramp Time: 2 minutes

-

Stirring: High

-

-

Cooling: After the irradiation cycle is complete, the instrument's automated cooling system (e.g., compressed air jet) will cool the vial. Crucially, do not attempt to open the vial until the temperature is below 50°C to prevent solvent flashing. [15]

-

Work-up: Open the cooled vial and transfer the contents to a separatory funnel. Dilute the mixture with ethyl acetate (20 mL) and deionized water (15 mL).

-

Extraction & Washing:

-

Carefully neutralize the mixture by washing with saturated sodium bicarbonate solution (2 x 15 mL).

-

Wash the organic layer with brine (1 x 15 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue using silica gel column chromatography (a gradient of ethyl acetate in hexanes is recommended) to obtain the pure 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole.

2.4. Safety Precautions

-

Dedicated Equipment: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not equipped with the necessary safety features and must not be used.[17]

-

Pressure Monitoring: This reaction generates significant internal pressure. Always use appropriate pressure-rated vessels and ensure the microwave synthesizer's pressure and temperature sensors are functioning correctly.[13][16]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Ventilation: Conduct the entire procedure, including vial loading and opening, inside a certified chemical fume hood to avoid inhaling potentially toxic fumes.[17]

-

Reaction Kinetics: Be aware that microwave heating can dramatically accelerate reaction kinetics. When developing a new protocol, start with small-scale reactions to understand the energy profile before scaling up.[17]

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Conventional Heating | Microwave Synthesis |

| Reaction Time | 4 - 8 hours | 15 minutes |

| Temperature | ~118 °C (refluxing AcOH) | 150 °C |

| Typical Yield | 60 - 75% | >85% |

| Energy Input | High (prolonged heating) | Low (rapid, targeted heating) |

| By-products | Moderate | Minimal |

3.1. NMR Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): The spectrum is expected to show distinct signals for the pyrrole ring protons (typically between δ 6.0-7.0 ppm) and the proline ring protons (typically in the more shielded region of δ 1.8-4.0 ppm).[18][19] The α-proton of the proline ring will likely appear as a multiplet around δ 4.5-5.0 ppm.

-

¹³C NMR (125 MHz, CDCl₃): The spectrum should reveal signals for the carbonyl carbon (~170 ppm), four distinct pyrrole carbons (~108-125 ppm), and the carbons of the pyrrolidine ring.

3.2. Mass Spectrometry

-

ESI-MS: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 165.097.

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole using microwave irradiation. The method represents a significant improvement over conventional synthesis, offering a drastic reduction in reaction time, higher yields, and adherence to the principles of green chemistry.[1][3] This approach is ideally suited for medicinal chemistry and drug development environments where rapid synthesis and purification of novel chemical entities are paramount.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Springer.

- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC.

- Specific effects of microwave - Solid supported reaction. SlideShare.

- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.

- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.

- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.

- Clauson-Kaas Pyrrole Synthesis. Chem-Station Int. Ed..

- RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. ijprems.com.

- Safety Considerations for Microwave Synthesis. CEM Corporation.

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.

- Organic Syntheses Procedure. Organic Syntheses.

- Microwave Synthesis. Organic Chemistry Portal.

- Microwave-Assisted Green Synthesis. Anton Paar Wiki.

- Microwave-assisted polystyrene sulfonate-catalyzed synthesis of novel pyrroles. PMC.

- An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PMC.

- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate.

- Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.

- Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. arkat-usa.org.

- Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.

- 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). ResearchGate.

- Pyrrole(109-97-7) 1H NMR spectrum. ChemicalBook.

- Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. ajrconline.org [ajrconline.org]

- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 7. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. ijprems.com [ijprems.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microwave Synthesis [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Microwave-Assisted Green Synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 17. Safety Considerations for Microwave Synthesis [cem.com]

- 18. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

GC-MS Analysis of Volatile Pyrrole Derivatives: A Comprehensive Application Guide

Introduction: The Analytical Challenge of Volatile Pyrroles

Pyrrole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, integral to the chemical makeup of numerous natural and synthetic products. They are key contributors to the aroma and flavor profiles of various foods, such as the popcorn-like scent of 2-acetyl-1-pyrroline in aromatic rice.[1][2][3][4] Beyond sensory applications, their presence can indicate product quality, processing history, and even potential toxicity. Their inherent volatility, and often low concentration in complex matrices, presents a considerable analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for the separation, identification, and quantification of these volatile compounds due to its high sensitivity and specificity.[5][6]

This guide provides a comprehensive overview of the critical parameters and protocols for the successful GC-MS analysis of volatile pyrrole derivatives. We will delve into the rationale behind instrumental settings, explore robust sample preparation techniques, and present detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.

Foundational Principles: Optimizing the GC-MS System

The successful analysis of volatile pyrroles hinges on a systematic optimization of the entire GC-MS workflow, from sample introduction to data acquisition. Each parameter must be carefully selected based on the specific chemical properties of the target analytes and the nature of the sample matrix.

Gas Chromatography (GC): The Separation Powerhouse

The GC system is responsible for separating the volatile pyrrole derivatives from other components in the sample mixture before they enter the mass spectrometer.

Column Selection: The Heart of the Separation

The choice of the capillary column's stationary phase is the most critical factor in achieving a successful separation.[7] The principle of "like dissolves like" is paramount here; the polarity of the stationary phase should ideally match the polarity of the analytes.[8]

-

For general-purpose screening of a wide range of volatile pyrroles: A non-polar or medium-polarity column is often the best starting point.[9] A 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent) offers excellent versatility and thermal stability.[9][10]

-

For highly basic pyrrole derivatives: Due to their basic nature, volatile amines and related compounds like pyrroles can exhibit poor peak shape (tailing) on standard columns.[11] A base-deactivated column, such as a CP-Volamine or equivalent, is specifically designed to minimize these interactions, resulting in improved peak symmetry and sensitivity.[11][12]

Injector Parameters: Ensuring Efficient Vaporization

The injector's primary role is to vaporize the sample and introduce it onto the column efficiently.

-

Injector Temperature: A temperature of 250 °C is a common starting point, ensuring the rapid volatilization of the pyrrole derivatives without causing thermal degradation.[9][10]

-

Injection Mode:

-

Splitless Injection: This mode is ideal for trace analysis as it transfers the entire sample volume onto the column, maximizing sensitivity.[10][13]

-

Split Injection: When dealing with higher concentration samples, a split injection is used to introduce only a portion of the sample to the column, preventing overloading. A split ratio of 50:1 is a typical starting point.[9]

-

Oven Temperature Program: The Key to Resolution

The temperature program of the GC oven controls the separation of compounds based on their boiling points and interactions with the stationary phase. A typical program involves an initial hold, a temperature ramp, and a final hold.

-

Initial Temperature and Hold: A low initial temperature (e.g., 50 °C) with a short hold (1-2 minutes) allows for the focusing of volatile compounds at the head of the column.[9][10]

-